molecular formula C7H8N2O2 B108021 3-Methyl-2-nitroaniline CAS No. 601-87-6

3-Methyl-2-nitroaniline

Cat. No. B108021
CAS RN: 601-87-6
M. Wt: 152.15 g/mol
InChI Key: VDCZKCIEXGXCDJ-UHFFFAOYSA-N
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Description

3-Methyl-2-nitroaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. Although the provided papers do not directly discuss 3-methyl-2-nitroaniline, they provide insights into similar compounds that can help infer properties and synthesis methods for 3-methyl-2-nitroaniline.

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-2-nitroaniline often involves reactions between nitro compounds and other chemical reagents. For instance, a novel synthesis of 3-aryl-2,6-dicyano-5-methylanilines is achieved by reacting nitrostyrenes with malononitrile in the presence of sodium carbonate in ethanol at room temperature, suggesting a potential pathway for synthesizing related compounds . Additionally, the synthesis of 2-methyl-6-nitroaniline from o-nitroaniline through acetylation, methylation, and hydrolysis reactions indicates a multi-step process that could be adapted for 3-methyl-2-nitroaniline .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is characterized by the presence of nitro and amino groups attached to a benzene ring. The crystal structure of a complex containing 2-methyl-4-nitroaniline shows that nitroaniline molecules can stack above and below guanine-cytosine pairs in a duplex structure, indicating potential intermolecular interactions . The three-dimensional framework structure of 2-methyl-4-nitroaniline, where molecules act as both donors and acceptors of hydrogen bonds, provides insights into the potential hydrogen bonding patterns in 3-methyl-2-nitroaniline .

Chemical Reactions Analysis

The reactivity of nitroaniline compounds can be inferred from their interactions with other molecules. For example, the formation of a supramolecular synthon using N-methylaniline suggests that nitroaniline derivatives can participate in proton-transfer formations . The diversity of interactions in 2-methyl-3-nitroanilinium salts with inorganic acids, forming hydrogen bonds in 1D or 2D networks, also highlights the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be deduced from their structural and spectroscopic analyses. The crystal structures of 2-methyl-5-nitroaniline salts with various inorganic acids reveal important hydrogen-bonding patterns and enable the assessment of hydrogen bond strength through IR spectra . Similarly, the vibrational spectra of 2-methyl-3-nitroanilinium salts provide information on the strength of hydrogen bonds, with a noticeable blue-shift of the (\delta_{\text{NO}_2}) band indicating specific interactions .

Scientific Research Applications

  • Application Summary : 2-Methyl-3-nitroaniline is a chemical compound used in various scientific research and industrial applications . It is often used as a standard in evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
  • Results or Outcomes : The outcomes can also vary widely depending on the specific application. For example, in environmental science research, it can be used to understand the degradation pathways of nitroaromatic compounds .
    • Application Summary : 3-Methyl-2-nitroaniline can be used to understand the degradation pathways of nitroaromatic compounds .
    • Methods of Application : This involves introducing the compound into a controlled environment and monitoring its degradation over time .
    • Results or Outcomes : The results can provide valuable insights into how nitroaromatic compounds break down in the environment .

Safety And Hazards

3-Methyl-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZKCIEXGXCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208846
Record name Benzenamine, 3-methyl-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-nitroaniline

CAS RN

601-87-6
Record name 3-Methyl-2-nitrobenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-methyl-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-methyl-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-nitrobenzenamine
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Synthesis routes and methods

Procedure details

A stirred solution of 3-methyl-2-nitrobenzoic acid (18.1 g, 0.1 mole) in 150 ml of concentrated sulfuric acid was cooled to -5°. Sodium azide (7.5 g, 0.115 mole) was added portionwise to the reaction mixture. After complete addition the reaction mixture was heated at 55° for three hours, then stirred at room temperature for two days. The reaction mixture was poured into ice water and the resulting solution made alkaline (pH 9) with concentrated ammonium hydroxide. A solid precipitate formed and was collected by filtration to give 3-methyl-2-nitroaniline (15.1 g, mp 105°-108.5°).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JT Murphy, JH Ridd - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Methyl and t-butyl groups, when present as additional substituents in 2,3-dinitroaniline, have only a small effect on the reaction rate but 3-methyl-2nitroaniline reacts much more slowly …
Number of citations: 5 pubs.rsc.org
LK Dyall, KH Pausacker - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… We now find that, when 3-methyl-2-nitroaniline is oxidized with iodosobenzene diacetate in … aoi-nitro tautomer, oxidation of 3-methyl-2-nitroaniline in acetone solution should proceed, …
Number of citations: 10 www.publish.csiro.au
KJ Chapman, LK Dyall, LK Frith - Australian journal of chemistry, 1984 - CSIRO Publishing
… We could not prepare the N-chloro derivatives of 3-methyl-2-nitroaniline (-M effect of nitro sterically inhibited), 4-methoxy-2-nitroaniline (- M effect of nitro offset by + M of methoxy), or of 2…
Number of citations: 9 www.publish.csiro.au
LK Dyall - Australian journal of chemistry, 1984 - CSIRO Publishing
… a reasonable alternative when the ovtho substituent is not so strongly electron-withdrawing: possible examples may occur in the Green-Rowe oxidation of 3-methyl-2-nitroaniline (where …
Number of citations: 28 www.publish.csiro.au
AM Gasco, C Medana, A Gasco - Synthetic communications, 1994 - Taylor & Francis
… From the reaction mixture only 3-methyl-2nitroaniline 7 was isolated by column chromatography in 90% yield. This result shows that the thermodynamically favoured 4-methyl isomer is …
Number of citations: 17 www.tandfonline.com
T Gungor, A Fouquet, JM Teulon… - Journal of medicinal …, 1992 - ACS Publications
… 5-Chloro-3-methyl-2-nitroaniline. A mixture of 2,4-dichloro-6-methylnitrobenzene (34.4 g, … With 8.4 g of the starting dichloro compound, 20.1 g (63%) of 5-chloro-3-methyl-2-nitroaniline …
Number of citations: 118 pubs.acs.org
W Tian, S Grivas, K Olsson - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
Fuming nitric and concentrated sulfuric acids converted the title benzoselenadiazoles 1 and 8 into their 4- and/or 7-nitro derivatives. Unlike the m-fluoronitro substituted products 6 and 9…
Number of citations: 20 pubs.rsc.org
GJ Atwell, BC Baguley, WA Denny - Journal of medicinal chemistry, 1988 - ACS Publications
… Phenylation of 3-methyl-2-nitroaniline under the conditions employed in the Gomberg-Hey reaction9 gave 3-methyl-2nitrobiphenyl (II), which was reduced (Fe/H+) to the aminobiphenyl …
Number of citations: 73 pubs.acs.org
P Haiss, KP Zeller - 2011 - Wiley Online Library
… Denny et al. synthesized 12 by a Gomberg–Bachmann arylation of benzene with the diazonium salt of 3-methyl-2-nitroaniline.12a No spectroscopic data are given for 12; however, the …
U Velaparthi, MG Saulnier, MD Wittman, P Liu… - Bioorganic & medicinal …, 2010 - Elsevier
… The synthesis of piperazine 10 is accomplished in seven steps as outlined in Scheme 1: S N Ar reaction of 5-fluoro-3-methyl-2-nitroaniline (2) with mono Boc-protected piperazine …
Number of citations: 17 www.sciencedirect.com

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